molecular formula C6H8O2S B3275026 Methyl 2-(thietan-3-ylidene)acetate CAS No. 61890-04-8

Methyl 2-(thietan-3-ylidene)acetate

Cat. No. B3275026
CAS RN: 61890-04-8
M. Wt: 144.19 g/mol
InChI Key: ZKWQZHXNTSYHAQ-UHFFFAOYSA-N
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Description

“Methyl 2-(thietan-3-ylidene)acetate” is a chemical compound with the molecular formula C6H8O2S . It has a molecular weight of 144.19 .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thietane ring, which is a four-membered heterocyclic compound containing a sulfur atom .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo aza-Michael addition with NH-heterocycles to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 and a boiling point of 227.9±33.0 °C at 760 mmHg . Its exact mass is 144.024506 .

Scientific Research Applications

  • Synthesis and Anti-Aggregation Activity : A study by Gurevich et al. (2020) explored the reactions of certain acids with amines, yielding compounds containing thietanyl and dioxothietanyl rings. These synthesized compounds exhibited anti-aggregation activity.

  • Antibacterial and Antifungal Activity : Research by Meshcheryakova et al. (2015) and Meshcheryakova et al. (2021) focused on the synthesis of compounds with a base object of thietanyl derivatives. These compounds were tested for antibacterial and antifungal activity, showing various degrees of microbial inhibition.

  • Aldose Reductase Inhibitors : A 2012 study by Ali et al. synthesized iminothiazolidin-4-one acetate derivatives, which were evaluated as aldehyde reductase and aldose reductase inhibitors. These inhibitors have potential for treating diabetic complications.

  • Ophthalmic Applications : Research by Gabdrakhmanova et al. (2022) and Gabdrakhmanova et al. (2021) investigated the wound healing effect of ophthalmic drug films containing thietanyl derivatives, revealing accelerated epithelialization and effective wound healing in corneal burns.

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(thietan-3-ylidene)acetate” was not found, similar compounds are considered hazardous by the OSHA Hazard Communication Standard. They are classified as flammable liquids, can cause serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

The future directions for “Methyl 2-(thietan-3-ylidene)acetate” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential applications. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized through aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .

properties

IUPAC Name

methyl 2-(thietan-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQZHXNTSYHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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